2-chloro-N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the chlorinated benzylamine with the tetrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The tetrazole ring and benzamide moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide and 2-chloro-N-(2-methylbenzyl)-5-(1H-tetrazol-1-yl)benzamide .
2-chloro-N-(2-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives and tetrazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H11Cl2N5O |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-13-4-2-1-3-10(13)8-18-15(23)12-7-11(5-6-14(12)17)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
InChI Key |
QQQILDIWLCJBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl |
Origin of Product |
United States |
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